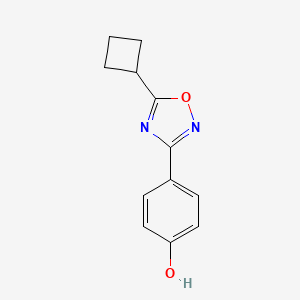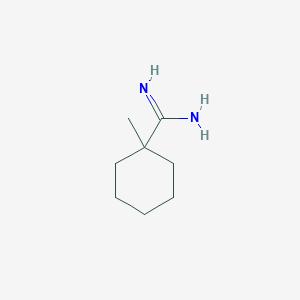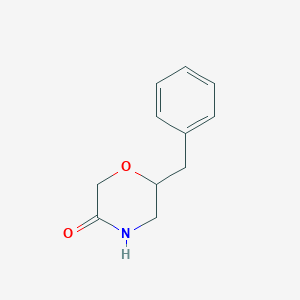
6-Benzylmorpholin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Benzylmorpholin-3-one is a heterocyclic organic compound with the molecular formula C11H13NO2. It is a derivative of morpholine, a six-membered ring containing both nitrogen and oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Benzylmorpholin-3-one typically involves the reaction of morpholine with benzyl bromide under basic conditions. One-pot synthetic protocols have been developed to construct morpholine derivatives efficiently. For instance, amino acids refluxed with 1,2-dibromoethane and potassium carbonate in acetonitrile, followed by treatment with benzyl bromide, yield 3-substituted N-benzyl-morpholine-2-ones in good yields .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the one-pot synthetic method mentioned above makes it a promising candidate for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 6-Benzylmorpholin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different morpholine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the benzyl ring or the morpholine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various morpholine derivatives .
Scientific Research Applications
6-Benzylmorpholin-3-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research has shown its potential as a scaffold for developing drugs targeting neurological disorders.
Industry: It is used in the development of corrosion inhibitors and surface-active agents.
Mechanism of Action
The mechanism of action of 6-Benzylmorpholin-3-one involves its interaction with specific molecular targets. For example, it has been found to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological pathways, including those involved in cell cycle regulation and cytokinesis .
Comparison with Similar Compounds
- N-Benzyl-morpholin-3-one
- 4-Benzylmorpholin-3-one
- Methyl 4-benzyl-5-oxomorpholine-3-carboxylate
Comparison: 6-Benzylmorpholin-3-one is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it has shown better efficacy in certain applications, such as enzyme inhibition and imaging .
Properties
IUPAC Name |
6-benzylmorpholin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-11-8-14-10(7-12-11)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYOBJUFRLVWHMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC(=O)N1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-(3-Fluorophenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13188690.png)
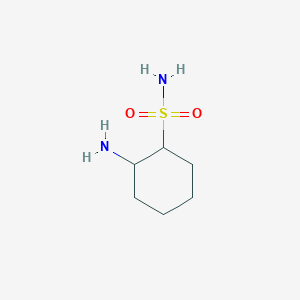

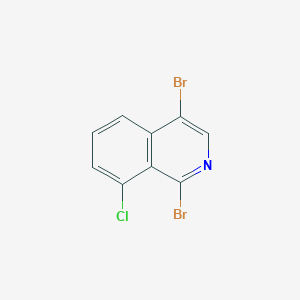
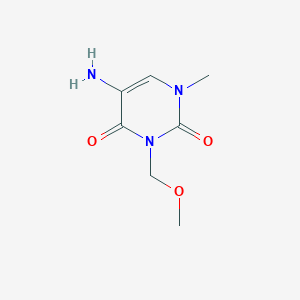

![methyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylate](/img/structure/B13188713.png)
![2-[1-(Aminomethyl)cyclobutyl]-3-methylbutan-2-ol](/img/structure/B13188720.png)
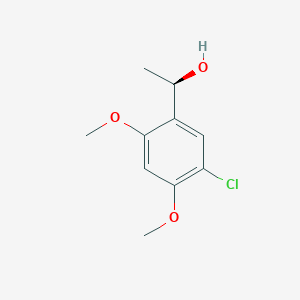

![3-(1-Ethoxyethyl)-5-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}-1,2,4-oxadiazole](/img/structure/B13188758.png)
